Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anticancer Activity:

Some adenosine analogs exhibit anticancer properties. They may work by inhibiting DNA synthesis or inducing apoptosis (programmed cell death) in cancer cells. PubChem: ) One study suggests that N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine may be effective against indolent lymphoid malignancies, a type of slow-growing cancer. MedChemExpress: However, more research is needed to determine the specific efficacy and safety of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- in cancer treatment.

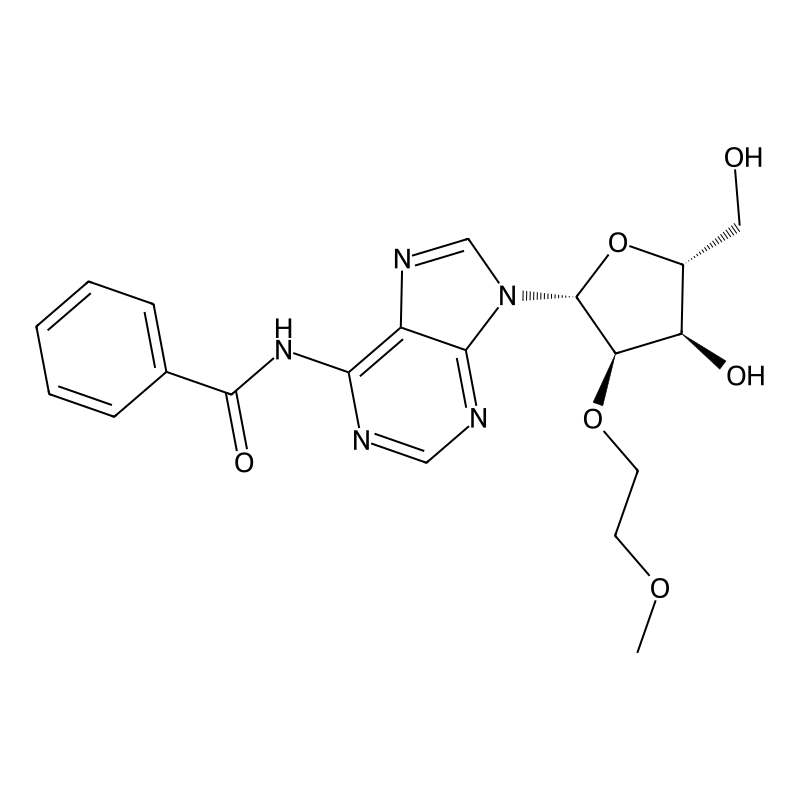

Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- is a modified nucleoside that incorporates a benzoyl group at the nitrogen position and a 2-methoxyethyl group at the 2' position of the adenosine structure. This compound is part of a broader class of purine nucleoside analogs, which are essential in various biochemical and pharmaceutical applications. The modification enhances the stability and bioavailability of adenosine, making it a valuable compound in medicinal chemistry.

The chemical reactivity of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- can be characterized by its ability to participate in various reactions typical of nucleosides. These include:

- Phosphorylation: The compound can undergo phosphorylation to form nucleotide analogs, which are critical for studying nucleic acid processes.

- Deprotection Reactions: The benzoyl group can be removed under specific conditions to yield 2'-O-(2-methoxyethyl)adenosine, further functionalizing the molecule for research purposes .

- Condensation Reactions: It can react with other nucleophiles to form more complex structures or to be incorporated into oligonucleotides.

Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- exhibits significant biological activity:

- Antiviral Properties: It has been noted for its potential in inhibiting the activity of enzymes such as reverse transcriptase, making it relevant in HIV research .

- Cell Proliferation Modulation: The compound can influence cellular processes by mimicking natural adenosine, affecting pathways involved in cell growth and apoptosis.

- Inhibition of Enzymatic Activity: Research indicates that this compound may inhibit certain kinases, which are crucial in signal transduction pathways .

The synthesis of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- typically involves several steps:

- Starting Material: The synthesis begins with adenosine as the base molecule.

- Benzoylation: The nitrogen atom is benzoylated using benzoyl chloride or an equivalent reagent under basic conditions.

- Methoxyethylation: The 2' hydroxyl group is then modified using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.

- Purification: The final product is purified through chromatography techniques to obtain high purity suitable for biological assays .

Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- finds applications in several fields:

- Pharmaceutical Research: It serves as a lead compound for developing antiviral agents and drugs targeting nucleic acid metabolism.

- Biochemical Studies: Used as a tool in studying nucleic acid interactions and enzyme kinetics.

- Oligonucleotide Synthesis: Employed in synthesizing modified oligonucleotides for therapeutic applications .

Studies on the interactions of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- with various biological targets have revealed:

- Binding Affinity: It shows a high binding affinity for specific receptors involved in adenosine signaling pathways.

- Enzyme Inhibition Profiles: Interaction studies demonstrate its ability to inhibit key enzymes like reverse transcriptase effectively .

- Cellular Uptake Mechanisms: Investigations into how this compound is taken up by cells suggest facilitated diffusion mechanisms due to its lipophilic nature.

Several compounds share structural similarities with Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2'-O-(2-Methoxyethyl)adenosine | 2-Methoxyethyl at 2' position | Directly involved in oligonucleotide synthesis |

| N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine | Benzoylation at N6 and DMT protection at 5' | Enhanced stability and protection against degradation |

| O-(2-Methoxyethyl)guanosine | Similar modification at guanosine | Different base structure affecting biological activity |

| N-Benzoyl-5-O-DMT-2'-O-(2-methoxyethyl)adenosine | DMT protection at 5' position | Used primarily for RNA synthesis |

Uniqueness

Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- stands out due to its specific combination of modifications that enhance both stability and biological activity compared to other nucleoside analogs. Its ability to effectively mimic natural adenosine while providing additional functional benefits makes it a unique candidate for further research and application in therapeutics.

Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-, also known as N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine, is a purine nucleoside analog with two key modifications:

- N-Benzoyl Group: Attached to the N6 position of the adenine base, this modification enhances solubility and stability.

- 2'-O-Methoxyethyl (2'-O-MOE): A sugar modification at the 2'-hydroxyl group, replacing the natural ribose with a methoxyethyl ether group.

The IUPAC name is N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide . Its molecular formula is C₂₀H₂₃N₅O₆, with a molecular weight of 429.43 g/mol . The compound is also identified by CAS number 333335-93-6 .

Table 1: Molecular Properties of Adenosine, N-Benzoyl-2'-O-(2-Methoxyethyl)-

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₃N₅O₆ | |

| Molecular Weight | 429.43 g/mol | |

| SMILES Code | COCCO[C@@H]1C@@HO | |

| CAS Number | 333335-93-6 |

Historical Context of Modified Nucleosides in Oligonucleotide Therapeutics

The development of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- reflects broader advancements in oligonucleotide therapeutics. Early challenges included poor stability, rapid degradation by nucleases, and off-target effects. These limitations spurred a systematic approach to chemical modification:

First-Generation Modifications:

Second-Generation Modifications:

Table 2: Evolution of Oligonucleotide Modifications

| Generation | Modification Type | Key Advantages | Limitations |

|---|---|---|---|

| 1 | Phosphorothioate (PS) | Nuclease resistance | Toxicity, non-specific binding |

| 2 | 2'-O-MOE | High binding affinity, reduced toxicity | Requires RNase H activation |

The 2'-O-MOE modification emerged as a critical innovation, enabling ASOs to achieve therapeutic efficacy in diseases like spinal muscular atrophy (SPINRAZA®) and familial hypercholesterolemia (KYNAMRO®) .

Role of 2'-O-Methoxyethyl Modifications in RNA Interactions

The 2'-O-MOE group enhances RNA interactions through three primary mechanisms:

Increased Nuclease Resistance:

Improved Binding Affinity:

Reduced Toxicity:

Table 3: Functional Impact of 2'-O-MOE vs. Other Modifications

| Modification | Nuclease Resistance | Binding Affinity (ΔTm) | Toxicity Profile |

|---|---|---|---|

| 2'-O-MOE | High | +2°C per modification | Low |

| 2'-O-Me | Moderate | +1°C per modification | Moderate |

| 2'-Fluoro | High | +0.5°C per modification | High |

Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- represents a structurally modified purine nucleoside analog with a molecular formula of C20H23N5O6 and a molecular weight of 429.4 g/mol [1] [2]. The compound is characterized by two primary structural modifications to the parent adenosine molecule: a benzoyl protecting group at the N6 position of the adenine base and a 2-methoxyethyl substitution at the 2'-hydroxyl position of the ribose sugar [3].

The stereochemical configuration of the ribose sugar moiety maintains the natural (2R,3R,4R,5R) configuration, ensuring proper spatial arrangement for biological recognition and interaction [1] [3]. This stereochemistry is critical for maintaining the compound's ability to adopt conformations similar to natural nucleosides while providing enhanced stability through the introduced modifications [4].

The N-benzoyl substitution at the N6 position involves the replacement of the amino group hydrogen with a benzoyl moiety (-COC6H5), which serves as a protecting group during synthetic procedures and significantly alters the electronic properties of the purine base [6]. This modification introduces an electron-withdrawing carbonyl group that influences the overall electron distribution within the adenine ring system.

The 2'-O-(2-methoxyethyl) modification represents a critical structural alteration that replaces the natural 2'-hydroxyl group with a 2-methoxyethyl ether linkage (-OCH2CH2OCH3) [7]. This modification extends the molecular framework and introduces additional conformational flexibility through the ethylene bridge while maintaining hydrogen-bonding capabilities through the terminal methoxy group [7].

| Property | Value |

|---|---|

| Molecular Formula | C20H23N5O6 |

| Molecular Weight (g/mol) | 429.4 |

| CAS Number | 333335-93-6 |

| IUPAC Name | N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |

| Stereochemistry | (2R,3R,4R,5R) at ribose positions |

The molecular architecture demonstrates a characteristic nucleoside structure comprising three distinct regions: the purine base system, the ribose sugar moiety, and the extended 2'-substituent [3]. The purine base retains its planar aromatic character, while the ribose ring adopts a preferred C3'-endo (North) conformation typical of RNA-like structures, influenced by the 2'-O substitution [7] [4].

The conformational preferences of the compound are significantly influenced by the 2'-O-(2-methoxyethyl) modification, which stabilizes the C3'-endo sugar pucker through favorable gauche interactions and reduces the flexibility of the glycosidic bond [7]. This conformational constraint enhances the compound's resistance to enzymatic degradation while maintaining its ability to participate in Watson-Crick base pairing [7].

Spectroscopic Characterization Techniques

The comprehensive spectroscopic characterization of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- requires multiple analytical approaches to fully elucidate its structural features and confirm its identity. The complex molecular architecture, containing multiple functional groups and chiral centers, necessitates the application of complementary spectroscopic methods to provide unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation of this modified nucleoside, providing detailed information about both the connectivity and spatial arrangement of atoms within the molecule [8] [9].

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy reveals characteristic resonance patterns that allow for unambiguous identification of the compound's structural features. The aromatic region displays distinct signals corresponding to the purine base protons and the benzoyl aromatic system [9] [10]. The H-8 proton of the purine ring typically appears as a singlet in the range of 8.0-8.6 ppm, while the H-2 proton resonates further downfield at 8.2-8.8 ppm due to the electron-withdrawing effects of the adjacent nitrogen atoms [9] [10].

The benzoyl aromatic protons contribute multiple signals in the 7.0-8.0 ppm region, with the ortho protons appearing most downfield due to their proximity to the carbonyl group [9]. The amide N-H proton, when observable, typically appears as a broad singlet between 7.5-9.5 ppm, often exhibiting exchange behavior with deuterated solvents.

The ribose sugar protons provide characteristic multipicity patterns that reflect the stereochemical configuration and conformational preferences of the furanose ring [11]. The anomeric H-1' proton appears as a doublet in the range of 5.8-6.2 ppm, with coupling constants that provide information about the glycosidic bond geometry [11]. The remaining sugar protons (H-2', H-3', H-4', H-5'/H-5'') appear as complex multiplets in the 3.6-4.8 ppm region, with their exact chemical shifts and coupling patterns reflecting the influence of the 2'-O-(2-methoxyethyl) substitution [11].

| Proton/Carbon | Expected Chemical Shift (ppm) | Multiplicity/Notes |

|---|---|---|

| H-1' (ribose) | 5.8-6.2 (1H NMR) | doublet |

| H-2' (ribose) | 4.2-4.8 (1H NMR) | triplet/multiplet |

| H-3' (ribose) | 4.3-4.7 (1H NMR) | triplet/multiplet |

| H-4' (ribose) | 4.0-4.4 (1H NMR) | multiplet |

| H-5'/H-5'' (ribose) | 3.6-4.0 (1H NMR) | multiplet |

| H-8 (purine) | 8.0-8.6 (1H NMR) | singlet |

| H-2 (purine) | 8.2-8.8 (1H NMR) | singlet |

| N-H (benzoyl) | 7.5-9.5 (1H NMR) | broad singlet |

| -OCH2CH2OCH3 (2-methoxyethyl) | 3.3-4.0 (1H NMR) | complex multiplet |

The 2-methoxyethyl substituent contributes characteristic signals that provide definitive evidence for the presence of this modification. The -OCH2CH2OCH3 protons appear as complex multiplets in the 3.3-4.0 ppm region, with the terminal methoxy group appearing as a sharp singlet around 3.3-3.4 ppm [12] [13].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [8] [14]. The aromatic carbons of both the purine base and benzoyl group appear in the 125-156 ppm region, with the carbonyl carbon of the benzoyl group resonating furthest downfield at approximately 165-175 ppm [8] [14].

The ribose carbon atoms display characteristic chemical shifts that reflect their individual chemical environments [8] [14]. The anomeric C-1' carbon appears in the range of 88-92 ppm, while the remaining sugar carbons appear between 61-86 ppm, with their exact positions influenced by the electron-withdrawing and donating effects of the attached substituents [8] [14].

| Proton/Carbon | Expected Chemical Shift (ppm) | Multiplicity/Notes |

|---|---|---|

| C-1' (ribose) | 88-92 (13C NMR) | quaternary |

| C-2' (ribose) | 82-86 (13C NMR) | secondary |

| C-3' (ribose) | 70-74 (13C NMR) | secondary |

| C-4' (ribose) | 82-86 (13C NMR) | secondary |

| C-5' (ribose) | 61-65 (13C NMR) | primary |

| C-8 (purine) | 140-145 (13C NMR) | tertiary |

| C-2 (purine) | 152-156 (13C NMR) | tertiary |

| C=O (benzoyl) | 165-175 (13C NMR) | quaternary |

| Aromatic carbons (benzoyl) | 125-135 (13C NMR) | tertiary |

Mass Spectrometric (MS) Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and fragmentation pathways characteristic of this modified nucleoside [15] [16]. The molecular ion peak appears at m/z 429 [M+H]+ under positive ion electrospray ionization conditions, confirming the molecular weight of the compound [15].

The fragmentation behavior of purine nucleoside analogs follows predictable pathways that reflect the stability of different molecular regions [15] [16]. The primary fragmentation pathway involves cleavage of the glycosidic bond, leading to the formation of the protonated adenine base at m/z 136 [adenine+H]+, which typically represents the base peak in the mass spectrum [15] [16].

Secondary fragmentation pathways include loss of the benzoyl group (m/z 325 [M+H-C7H5O]+), loss of hydroxymethyl groups (m/z 398 [M+H-CH2OH]+), and loss of amino functionality (m/z 413 [M+H-NH2]+) [17] [15]. The 2-methoxyethyl substituent contributes characteristic fragment ions at m/z 59 [CH2CH2OCH3]+ and m/z 45 [CH2OCH3]+, providing definitive evidence for the presence of this modification [15].

| Fragment m/z | Relative Intensity | Fragmentation Pathway |

|---|---|---|

| 429 [M+H]+ | Molecular ion (variable) | Molecular ion peak |

| 413 [M+H-NH2]+ | Low-medium | Loss of amino group |

| 398 [M+H-CH2OH]+ | Low | Loss of hydroxymethyl |

| 325 [M+H-C7H5O]+ | Medium | Loss of benzoyl group |

| 267 [adenine+ribose]+ | Medium-high | Glycosidic bond cleavage |

| 136 [adenine+H]+ | High | Base peak (adenine) |

| 105 [C6H5CO]+ | High | Benzoyl cation |

| 77 [C6H5]+ | Medium | Phenyl cation |

| 59 [CH2CH2OCH3]+ | Low-medium | Methoxyethyl fragment |

| 45 [CH2OCH3]+ | Medium | Methoxymethyl fragment |

The fragmentation patterns provide valuable structural information and serve as diagnostic tools for compound identification. The relative intensities of different fragment ions reflect the stability of the molecular regions and can provide insights into the preferred fragmentation pathways under different ionization conditions [15] [16].

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy serves as a complementary analytical technique for confirming the presence of specific functional groups within the molecule [18] [19]. The IR spectrum of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- displays characteristic absorption bands that correspond to the vibrational modes of the various functional groups present in the structure.

The hydroxyl groups of the ribose sugar contribute broad, strong absorption bands in the 3400-3200 cm⁻¹ region, characteristic of O-H stretching vibrations [18] [19]. These bands often appear as overlapping peaks due to hydrogen bonding interactions between hydroxyl groups and solvent molecules [19].

The amino groups of the purine base and the amide functionality of the benzoyl group contribute N-H stretching vibrations in the 3200-3000 cm⁻¹ region [20] [21]. Primary amines typically display two bands corresponding to symmetric and antisymmetric N-H stretching modes, while secondary amides show a single N-H stretch [21] [18].

The carbonyl group of the benzoyl amide provides a characteristic strong absorption band in the 1680-1630 cm⁻¹ region [18]. This band appears at a slightly lower frequency compared to typical ketones due to the resonance stabilization provided by the adjacent nitrogen atom [18].

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3400-3200 | O-H stretch (ribose hydroxyl groups) | Strong, broad |

| 3200-3000 | N-H stretch (purine amino groups) | Medium, broad |

| 2950-2850 | C-H stretch (aliphatic) | Medium-strong |

| 1680-1630 | C=O stretch (benzoyl amide) | Strong |

| 1600-1580 | C=C stretch (aromatic) | Medium |

| 1580-1480 | C=N stretch (purine ring) | Medium-strong |

| 1350-1150 | C-O stretch (ether linkages) | Medium |

| 1150-1050 | C-O stretch (ribose) | Strong |

| 900-700 | C-H bend (aromatic) | Medium |

| 700-600 | C-H bend (out-of-plane, aromatic) | Medium |

The aromatic regions of both the purine base and benzoyl group contribute multiple absorption bands in the 1600-1400 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations [18]. The purine ring system displays characteristic bands that reflect the electron distribution within the heterocyclic system [18].

The ether linkages present in the 2-methoxyethyl substituent contribute C-O stretching vibrations in the 1350-1150 cm⁻¹ region [18]. These bands provide diagnostic evidence for the presence of the ether functionality and can be used to distinguish between different types of ether linkages [18].